molecular formula C9H11F3N4O2 B2826172 Ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 678139-50-9

Ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B2826172
CAS RN: 678139-50-9
M. Wt: 264.208
InChI Key: KAGRGBMGRXRNDK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETP, and it is a pyrimidine derivative. ETP has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of ETP is not fully understood. However, it is believed that the compound works by inhibiting the activity of various enzymes and proteins in the body. ETP has been found to inhibit the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA. This inhibition leads to the inhibition of cell growth and division, making ETP a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
ETP has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of dihydrofolate reductase, as mentioned earlier. It has also been found to inhibit the activity of thymidylate synthase, which is another enzyme that is essential for the synthesis of DNA. This inhibition leads to the inhibition of cell growth and division, making ETP a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using ETP in lab experiments is its high purity and yield. The compound is relatively easy to synthesize, and the yield of the reaction is typically high. This makes it an ideal compound for use in various experiments.
One of the limitations of using ETP in lab experiments is its potential toxicity. The compound has been found to be toxic to some cells, and caution should be taken when handling it. Additionally, the mechanism of action of ETP is not fully understood, which makes it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the research of ETP. One of the areas of research is the development of ETP-based drugs for the treatment of cancer. ETP has shown promising anti-cancer activity, and further research is needed to determine its efficacy in clinical trials.
Another area of research is the development of ETP-based drugs for the treatment of inflammatory diseases. ETP has shown promising anti-inflammatory activity, and further research is needed to determine its efficacy in clinical trials.
Finally, further research is needed to determine the mechanism of action of ETP. Understanding the mechanism of action will help researchers design experiments that target specific pathways, making it easier to develop drugs that are more effective and have fewer side effects.
Conclusion:
In conclusion, ETP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. ETP works by inhibiting the activity of various enzymes and proteins in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for its research. Understanding the mechanism of action of ETP will help researchers develop drugs that are more effective and have fewer side effects.

Synthesis Methods

The synthesis of ETP involves the reaction of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate with 2-methylhydrazine. The reaction takes place in the presence of a catalyst, and the product is obtained by purification through recrystallization. The yield of the reaction is typically high, and the purity of the product is also excellent.

Scientific Research Applications

ETP has been extensively studied for its potential applications in various fields. One of the most significant areas of research has been in the field of cancer treatment. ETP has been found to have potent anti-cancer activity against various types of cancer, including breast, lung, and prostate cancer. The compound works by inhibiting the growth of cancer cells and inducing apoptosis, which is programmed cell death.
ETP has also been found to have anti-inflammatory properties. The compound works by inhibiting the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. This makes ETP a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another area of research for ETP has been in the field of virology. The compound has been found to have anti-viral activity against various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. ETP works by inhibiting the replication of the virus, making it a potential candidate for the treatment of viral infections.

properties

IUPAC Name

ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4O2/c1-3-18-7(17)5-4-14-8(16-13-2)15-6(5)9(10,11)12/h4,13H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGRGBMGRXRNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate

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